Cas no 80-39-7 (N-Ethyl-P-toluenesulfonamide)

N-Ethyl-P-toluenesulfonamide structure
N-Ethyl-P-toluenesulfonamide structure
商品名:N-Ethyl-P-toluenesulfonamide
CAS番号:80-39-7
MF:C9H13NO2S
メガワット:199.27002120018
MDL:MFCD00048511
CID:34211
PubChem ID:6637

N-Ethyl-P-toluenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-Ethyl-4-methylbenzenesulfonamide
    • N-E-PTSA
    • N-ethyl-p-toluenesulfonamide
    • santicizer 8
    • toluene ethylsulfonamide
    • N-Ethyl p-Toluene Sulfonamide
    • N-ethyl-p-toluenesulphonamide
    • N-ethyl-4-methyl-benzenesulfonamide
    • N-Ethyl-P-Toluene Sulfonamide (N-E-PTSA)
    • N-Ethyl-toluenesulfonamide(o&p)
    • N-Ethyltoluene-4-sulphonamide
    • Santicizer 3
    • N-Tosylethylamine
    • Benzenesulfonamide, N-ethyl-4-methyl-
    • N-Ethyl-p-tolylsulfonamide
    • N-Ethyl-4-toluenesulfonamide
    • p-Tolueneethylsulfonamide
    • Ethyl tosylamide
    • p-Toluenesulfonyl-N-ethylamide
    • N-Ethyl-p-methylbenzenesulfonamide
    • p-Toluenesulfonamide, N-ethyl-
    • Ketjenflex 8
    • N-Ethyl-4-methyl benzenesulfonamide
    • N-Ethyl-4
    • N-Ethyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-ethyl- (6CI, 7CI, 8CI)
    • N-Ethyltosylamide
    • NSC 68803
    • p-Toluene-N-ethylsulfonamide
    • N-Ethyl-P-toluenesulfonamide
    • MDL: MFCD00048511
    • インチ: 1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
    • InChIKey: OHPZPBNDOVQJMH-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(C)=CC=1)(NCC)=O

計算された属性

  • せいみつぶんしりょう: 199.06700
  • どういたいしつりょう: 199.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: 製品はホワイトクリスタル
  • 密度みつど: 1.26 g/cm3
  • ゆうかいてん: 62.0 to 66.0 deg-C
  • ふってん: 208 ºC (745 mm Hg)
  • フラッシュポイント: greater than 200° F (NTP, 1992)
  • 屈折率: 1.5270 (estimate)
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 2.76490
  • ようかいせい: エタノールに溶け、水やエーテルに溶けない

N-Ethyl-P-toluenesulfonamide セキュリティ情報

N-Ethyl-P-toluenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Ethyl-P-toluenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N16230-1kg
N-Ethyl-4-methylbenzenesulfonamide
80-39-7
1kg
¥366.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222597-100g
N-Ethyl-4-methylbenzenesulfonamide
80-39-7 98%
100g
¥48.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-100g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
100g
¥53.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N830234-2.5kg
N-Ethyl-p-toluenesulfonamide
80-39-7 98%
2.5kg
1,518.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222597-1kg
N-Ethyl-4-methylbenzenesulfonamide
80-39-7 98%
1kg
¥314.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-25g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
25g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-500g
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
500g
¥221.90 2023-09-01
Enamine
EN300-15862-0.25g
N-ethyl-4-methylbenzene-1-sulfonamide
80-39-7 95%
0.25g
$29.0 2023-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-236036-100 g
N-Ethyl-p-toluenesulfonamide,
80-39-7 ≥99%
100g
¥376.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159508-2.5kg
N-Ethyl-P-toluenesulfonamide
80-39-7 >98.0%
2.5kg
¥667.90 2023-09-01

N-Ethyl-P-toluenesulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides
Sang, Dayong ; et al, Journal of Organic Chemistry, 2022, 87(5), 3586-3595

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid ;  4 h, 140 °C
リファレンス
Phosphotungstic acid catalyzed amidation of alcohols
Wang, Guan-Wu; et al, European Journal of Organic Chemistry, 2008, (25), 4367-4371

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ;  rt; 5 min, 0 °C; 4 - 24 h, rt
1.2 rt
リファレンス
A Convenient Synthesis of N,N-Dimethylformamidines from Sulfonamides
Chen, Yantao; et al, Synthesis, 2015, 47(10), 1405-1412

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
リファレンス
Copper-catalyzed sulfonamides formation from sodium sulfinates and amines
Tang, Xiaodong; et al, Chemical Communications (Cambridge, 2013, 49(54), 6102-6104

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trimethoxysilane Catalysts: Dimanganese decacarbonyl Solvents: Cyclohexane ;  12 h, rt
リファレンス
Manganese-Catalyzed N-F Bond Activation for Hydroamination and Carboamination of Alkenes
Ji, Yun-Xing; et al, Organic Letters, 2021, 23(1), 207-212

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Butanedione ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, rt
リファレンス
Nickel/Photoredox Dual Catalytic Cross-Coupling of Alkyl and Amidyl Radicals to Construct C(sp3)-N Bonds
Zhou, Shaofang; et al, ACS Catalysis, 2021, 11(9), 5026-5034

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
リファレンス
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Silver tetrafluoroborate ,  (SP-4-3)-Dibromo[1,3-dihydro-1-(2-pyridinyl-κN)-3-(2,4,6-trimethylphenyl)-2H-imi… Solvents: Nitrobenzene-d5 ;  24 h, rt
リファレンス
Hydroamination of Unactivated Alkenes Catalyzed by Novel Platinum(II) N-Heterocyclic Carbene Complexes
Cao, Peng; et al, Organometallics, 2012, 31(3), 921-929

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
リファレンス
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  150 min, rt
リファレンス
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetramethyldisilazane Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: Dichloromethane ;  10 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ;  rt
リファレンス
N Alkylation of Tosylamides Using Esters as Primary and Tertiary Alkyl Sources: Mediated by Hydrosilanes Activated by a Ruthenium Catalyst
Nishikata, Takashi; et al, Angewandte Chemie, 2012, 51(22), 5363-5366

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  3-Formyl-1H-indole-1-acetic acid Solvents: Dimethylformamide ,  Dichloromethane ;  3 d, rt
1.2 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: 1,2-Dichloroethane ;  2 d, rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  6 h, rt
1.4 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  4 d, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
リファレンス
Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules
Estep, Kimberly G.; et al, Journal of Organic Chemistry, 1998, 63(16), 5300-5301

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Toluene ;  48 h, 110 °C
リファレンス
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Arenesulfonylheterocycles (I): synthesis and reactions of 2-benzenesulfonyl-4,5-dichloropyridazin-3-ones with amines
Kweon, Deok-Heon; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 203-211

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Controllable Z/E-selective synthesis of α-amino-ketoximes from N-nitrososulfonamides and aryl alkenes under neutral conditions
Yuan, Pan-Feng; et al, Organic Chemistry Frontiers, 2021, 8(20), 5785-5792

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
リファレンス
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ,  Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Ethanol ;  24 h, 150 °C
リファレンス
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
Reed-Berendt, Benjamin G.; et al, Journal of Organic Chemistry, 2019, 84(6), 3715-3724

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Perchloric acid Solvents: 1,4-Dioxane ;  3 h, 80 °C
リファレンス
Studies on novel synthetic methodologies. Part 218. Efficient dehydrative C-N bond formation using alcohols and amides in the presence of silica supported perchloric acid as a heterogeneous catalyst
Das, Biswanath; et al, Tetrahedron Letters, 2011, 52(27), 3521-3522

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
リファレンス
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Benzene ;  24 h, 35 bar, 120 °C
リファレンス
Copper-Catalyzed Dehydrogenative Amidation of Light Alkanes
Fuentes, M. Angeles ; et al, Angewandte Chemie, 2021, 60(34), 18467-18471

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ;  6 h, 40 °C
リファレンス
New Aspects of Catalytic Intramolecular C-H Amination: Unexpected Formation of a Seven-Membered Ring in Nitrogen-Containing Systems
Toumieux, Sylvestre; et al, Organic Letters, 2006, 8(20), 4493-4496

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Water ;  1 h, rt; 3 h, rt
リファレンス
Electrosynthesis of Arylsulfonamides from Amines and Sodium Sulfinates Using H2O-NaI as the Electrolyte Solution at Room Temperature
Zhang, Chen; et al, Chinese Journal of Chemistry, 2016, 34(12), 1277-1282

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
リファレンス
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
リファレンス
Copper-catalyzed trifluoromethylation and cyclization of aromatic-sulfonyl-group-tethered alkenes for the construction of 1,2-benzothiazinane dioxide type compounds
Dong, Xiang; et al, Chemistry - A European Journal, 2013, 19(50), 16910-16915

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
リファレンス
Intramolecular catalytic amination of unactivated C-H bonds: Application to the synthesis of original C-glycosides and of polyfonctionalized piperidines
Toumieux, Sylvestre, 2007, , ,

N-Ethyl-P-toluenesulfonamide Raw materials

N-Ethyl-P-toluenesulfonamide Preparation Products

N-Ethyl-P-toluenesulfonamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-39-7)Ethyl-p-toluenesulfonamide
注文番号:sfd21504
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-39-7)
注文番号:SDF224
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):

N-Ethyl-P-toluenesulfonamide 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-39-7)N-Ethyl-p-toluenesulfonamide
5872928
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-39-7)
SFD227
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ